molecular formula C9H10O3 B8757745 2-(3-(Hydroxymethyl)phenyl)acetic acid

2-(3-(Hydroxymethyl)phenyl)acetic acid

Cat. No. B8757745
M. Wt: 166.17 g/mol
InChI Key: QRKZQQRBRLOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051283B2

Procedure details

Calcium carbonate (11 g) was added to a mixture of ethyl[3-(bromomethyl)phenyl]acetate (4.56 g), dioxane (70 ml) and water (70 ml), followed by stirring at 80° C. for 6 hours. EtOAc and water were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc). The purified product thus obtained was mixed with EtOH (50 ml), and a 1M aqueous NaOH solution (35 ml) was added thereto, followed by stirring at room temperature for 1 hour. 1M hydrochloric acid (35 ml) was added to the reaction mixture, followed by concentration under reduced pressure. MeOH and Na2SO4 were added to the obtained residue, and the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to obtain [3-(hydroxymethyl)phenyl]acetic acid (1.9 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[Ca+2].C([O:8][C:9](=[O:19])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17]Br)[CH:12]=1)C.[OH-].[Na+].Cl>CCO.O.CCOC(C)=O.O1CCOCC1>[OH:2][CH2:17][C:13]1[CH:12]=[C:11]([CH2:10][C:9]([OH:8])=[O:19])[CH:16]=[CH:15][CH:14]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)CBr)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
The purified product thus obtained
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
MeOH and Na2SO4 were added to the obtained residue
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.